1,4-Dimethyl-3-(o-tolyl)-1h-pyrazol-5-amine
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Overview
Description
1,4-Dimethyl-3-(o-tolyl)-1h-pyrazol-5-amine is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound is characterized by the presence of two methyl groups at positions 1 and 4, an o-tolyl group at position 3, and an amine group at position 5. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-(o-tolyl)-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3-(o-tolyl)-1,4-dimethyl-1H-pyrazole-5-carboxylic acid with ammonia or an amine source. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amine group at position 5.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-(o-tolyl)-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
1,4-Dimethyl-3-(o-tolyl)-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of diseases involving inflammation and microbial infections.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-(o-tolyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it may interact with microbial cell membranes, leading to antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethyl-3-phenyl-1H-pyrazol-5-amine: Similar structure but with a phenyl group instead of an o-tolyl group.
1,4-Dimethyl-3-(p-tolyl)-1H-pyrazol-5-amine: Similar structure but with a p-tolyl group instead of an o-tolyl group.
1,4-Dimethyl-3-(m-tolyl)-1H-pyrazol-5-amine: Similar structure but with an m-tolyl group instead of an o-tolyl group.
Uniqueness
1,4-Dimethyl-3-(o-tolyl)-1h-pyrazol-5-amine is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the o-tolyl group may enhance its interaction with certain molecular targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
2,4-dimethyl-5-(2-methylphenyl)pyrazol-3-amine |
InChI |
InChI=1S/C12H15N3/c1-8-6-4-5-7-10(8)11-9(2)12(13)15(3)14-11/h4-7H,13H2,1-3H3 |
InChI Key |
MJNKPGOJHNMJAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(C(=C2C)N)C |
Origin of Product |
United States |
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